Ghrelin (rat) (trifluoroacetate salt)
Description
Ghrelin (rat) (trifluoroacetate salt) is a 28-amino acid peptide hormone critical for regulating growth hormone (GH) secretion, appetite, and energy homeostasis. Its biological activity depends on an n-octanoyl modification at serine 3, enabling binding to the GH secretagogue receptor (GHS-R) . The trifluoroacetate (TFA) salt form enhances solubility and stability during synthesis and storage. Key properties include:
Properties
Molecular Formula |
C147H245N45O42 |
|---|---|
Molecular Weight |
3314.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 |
InChI Key |
ZVAOOKCCUBGSMI-MXAPAKLGSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ghrelin (rat) (trifluoroacetate salt) involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage and Purification: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of ghrelin (rat) (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Ghrelin (rat) (trifluoroacetate salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products:
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Ghrelin (rat) (trifluoroacetate salt) has a wide range of scientific research applications:
Chemistry: Used to study peptide synthesis and modification techniques.
Biology: Investigates the role of ghrelin in appetite regulation, energy balance, and gastrointestinal function.
Medicine: Explores potential therapeutic applications for conditions such as obesity, cachexia, and growth hormone deficiencies.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Mechanism of Action
Ghrelin (rat) (trifluoroacetate salt) exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and other regions of the brain. This binding activates signaling pathways that increase intracellular calcium levels and stimulate the release of growth hormone. The primary molecular targets include neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which play crucial roles in regulating appetite and energy homeostasis .
Comparison with Similar Compounds
Ghrelin (Rat) (Acetyl) (Trifluoroacetate Salt)
- Modification: Acetyl group at serine 3 instead of n-octanoyl.
- Potency: 20-fold less potent than n-octanoyl ghrelin in HEK-293 cells expressing human GHS-R (EC₅₀ = 2000 nM vs. ~100 nM for n-octanoyl) .
- Molecular weight : 3230.6 g/mol .
- Applications : Used to study GHS-R binding mechanisms and the role of acylation in receptor activation.
Ghrelin (Rat) (Palmitoyl) (Trifluoroacetate Salt)
Ghrelin (Rat) (n-Octanoyl) (Trifluoroacetate Salt)
- Modification: Native n-octanoyl group at serine 3.
- Potency : Highest activity (EC₅₀ ~100 nM inferred from acetylated form data) .
- Molecular weight : 3314.8 g/mol .
- Purity : ≥99% (HPLC) .
- Applications : Gold standard for studying GH secretion and appetite regulation.
Comparison with Other Trifluoroacetate Salt Peptides
Triptorelin (Trifluoroacetate Salt)
Tyr-α-CGRP (Rat) (Trifluoroacetate Salt)
Buccalin (Trifluoroacetate Salt)
- Structure : Neuropeptide with sequence Gly-Met-Asp-Ser-Leu-Ala-Phe-Ser-Gly-Gly-Leu-NH₂.
- Molecular weight : 1053.19 g/mol .
- Applications : Neuromodulation studies in mollusks .
Key Comparative Data Table
*Inferred from acetylated form data.
Q & A
Q. How can the purity of Ghrelin (rat) trifluoroacetate salt be reliably assessed in a research setting?
To assess purity, use reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 220 nm. A purity threshold of ≥99% (as per Certificate of Analysis, COA) is recommended for reproducible experimental outcomes . Confirm batch-specific COA data, which includes retention time and peak integration metrics. For additional validation, combine with mass spectrometry (MS) to verify molecular weight (M.W. 3314.8) and detect trifluoroacetate counterion-related adducts .
Q. What are the optimal storage and reconstitution protocols for Ghrelin (rat) trifluoroacetate salt?
Store lyophilized peptide at -20°C in a desiccated environment to prevent hydrolysis and oxidation. Reconstitute in ultrapure water (0.1 mM working concentration) to avoid organic solvent-induced aggregation. Vortex gently and centrifuge at 10,000×g for 2 minutes to ensure homogeneity. Aliquot and freeze unused portions at -80°C for long-term stability .
Q. How does the trifluoroacetate counterion influence experimental outcomes compared to other salt forms?
Trifluoroacetate (TFA) salts can affect bioactivity due to residual TFA in the peptide solution, which may interfere with receptor binding assays. To mitigate this, use lyophilization followed by ion-exchange chromatography to replace TFA with acetate or chloride ions. Comparative studies on analogs like PAR-2 (1-6) amide show TFA-induced variability in IC50 values, necessitating counterion standardization .
Advanced Research Questions
Q. How should researchers design dose-response studies for Ghrelin (rat) trifluoroacetate salt in appetite regulation models?
Use chronic intracerebroventricular (ICV) infusion in rodent models to mimic endogenous ghrelin release. Start with a dose range of 0.1–10 nM, referencing its EC50 in hypothalamic receptor activation. Include a negative control (e.g., des-octanoyl ghrelin) to isolate acylated ghrelin-specific effects. Monitor food intake and energy expenditure via metabolic cages, adjusting for TFA salt solubility limitations in vivo .
Q. What methodologies resolve discrepancies between in vitro receptor binding data and in vivo functional assays?
In vitro binding assays using isolated rat synaptosomal membranes (IC50 ~0.1 nM for somatostatin analogs) may overestimate potency due to membrane lipid composition differences. Validate with ex vivo electrophysiology in arcuate nucleus slices to measure neuronal firing rates. For example, TT-232 (a somatostatin analog) showed a 10-fold lower IC50 in functional assays compared to binding studies, highlighting assay-dependent variability .
Q. How can researchers address batch-to-batch variability in Ghrelin (rat) trifluoroacetate salt?
Request batch-specific COA and SDS documents to compare purity (>99%), residual solvent levels, and endotoxin content. For critical studies, perform N-terminal sequencing and circular dichroism (CD) to confirm structural integrity. Batch variability in analogs like Nogo-66 (1-40) has been linked to trifluoroacetate-induced conformational changes, necessitating rigorous pre-experiment characterization .
Q. What analytical strategies are recommended for stability studies under physiological conditions?
Incubate Ghrelin (rat) trifluoroacetate salt in simulated gastric fluid (pH 2.0) and plasma at 37°C. Use LC-MS/MS to quantify degradation products (e.g., des-acyl ghrelin) over 24 hours. Stability data for LL-37 (13-37) trifluoroacetate salt showed a half-life of <2 hours in plasma, underscoring the need for protease inhibitors in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
